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Compound of Interest

1-(2-
Compound Name: )
Bromophenyl)cyclopropanamine

cat. No.: B1589836

An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanamine: Properties, Synthesis,
and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-
Bromophenyl)cyclopropanamine, a key building block in modern medicinal chemistry. We
will delve into its core chemical properties, plausible synthetic routes, reactivity profile, and its
emerging role in the development of novel therapeutics. This document is intended for
researchers, chemists, and drug development professionals seeking to leverage this versatile
scaffold in their work.

Molecular Structure and Physicochemical
Properties

1-(2-Bromophenyl)cyclopropanamine is a bifunctional molecule incorporating a strained
cyclopropyl ring and a synthetically versatile bromophenyl group. The primary amine on a
quaternary carbon alpha to the phenyl ring provides a key vector for molecular elaboration.

The unique spatial arrangement of the cyclopropylamine moiety imparts conformational rigidity,
a desirable trait in drug design for optimizing ligand-receptor interactions.[1] The presence of
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the bromine atom on the phenyl ring opens avenues for a multitude of cross-coupling reactions,
enabling the synthesis of diverse compound libraries.[2]

Table 1: Physicochemical and Identification Properties

Property Value Source(s)
Molecular Formula CoH10BrN [3]
Molecular Weight 212.09 g/mol [4]
Monoisotopic Mass 210.99966 Da [3]
CAS Number 604799-96-4 [5]
Appearance Light yellow to yellow liquid [5]
Predicted XlogP 1.8 [3]

N Store under inert gas (Nitrogen
Storage Conditions [5]
or Argon) at 2-8 °C

SMILES C1CC1(C2=CC=CC=C2B)N  [3]

InChl=1S/C9H10BrN/c10-8-4-
InChl 2-1-3-7(8)9(11)5-6-9/h1-4H,5-  [3]
6,11H2

Synthesis and Purification

While multiple synthetic routes to primary cyclopropylamines exist, a highly effective and
scalable approach involves the Curtius rearrangement starting from the corresponding
carboxylic acid.[6] The precursor, 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid, is
commercially available, making this a practical pathway for laboratory and potential pilot-scale
synthesis.[7]

Proposed Synthetic Workflow

The conversion of the carboxylic acid to the primary amine can be achieved via a one-pot
Curtius rearrangement. This process avoids the isolation of the potentially hazardous acyl
azide intermediate.
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Synthetic Pathway
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Caption: Proposed synthesis of 1-(2-Bromophenyl)cyclopropanamine.

Experimental Protocol: Curtius Rearrangement

Disclaimer: This is a representative protocol and must be adapted and optimized under
appropriate laboratory safety conditions.
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e Reaction Setup: To a solution of 1-(2-bromophenyl)cyclopropane-1-carboxylic acid (1.0 eq) in
anhydrous toluene (10 mL/mmol) under an argon atmosphere, add triethylamine (1.2 eq).

e Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred
solution at room temperature.

o Causality: DPPA is a common and relatively safe reagent for the one-pot conversion of
carboxylic acids to acyl azides, which then undergo rearrangement. Triethylamine acts as
a base to form the carboxylate salt.

o Rearrangement and Trapping: Heat the reaction mixture to 80-90 °C. The acyl azide will form
and rearrange in situ to the corresponding isocyanate. The reaction progress can be
monitored by TLC or IR spectroscopy (disappearance of the azide peak at ~2130 cm~! and
appearance of the isocyanate peak at ~2270 cm™1). After the rearrangement is complete
(typically 2-4 hours), add tert-butanol (t-BuOH) (3.0 eq) and continue heating to trap the
isocyanate as the Boc-protected amine.

o Causality: Heating provides the energy for the concerted rearrangement. Trapping the
reactive isocyanate with t-BuOH forms a stable, easily purifiable Boc-carbamate
intermediate.

o Workup and Purification (Carbamate): Cool the reaction mixture, dilute with ethyl acetate,
and wash sequentially with saturated aqueous NaHCOs and brine. Dry the organic layer over
anhydrous MgSOea, filter, and concentrate under reduced pressure. Purify the crude product
by column chromatography on silica gel to yield the tert-butyl carbamate.

o Deprotection: Dissolve the purified Boc-protected amine in a solution of HCl in 1,4-dioxane
(e.g., 4M) and stir at room temperature for 1-2 hours.

o Causality: Strong acid cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating
the primary amine, which is isolated as its hydrochloride salt.

« Isolation (Final Product): Concentrate the reaction mixture under reduced pressure. The
resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of 1-(2-
bromophenyl)cyclopropanamine. The free base can be obtained by neutralization with a
suitable base (e.g., NaOH) and extraction into an organic solvent.
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Spectral Analysis (Predicted)

While a dedicated public spectral database for this specific compound is sparse, its *H NMR,
13C NMR, and Mass Spectrum can be reliably predicted based on its structure and data from

analogous compounds.

Table 2: Predicted NMR and MS Characteristics
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Technique Predicted Features Rationale | Comparison
Aromatic signals will exhibit
complex splitting patterns
typical of an ortho-substituted
benzene ring.[8] Amine

~7.6-7.1 ppm (4H, m):
) protons are often broad and
Aromatic protons. ~2.0-1.5 ) ) o
) their chemical shift is
1H NMR ppm (2H, br s): Amine (NH2) )
concentration and solvent
protons. ~1.2-0.8 ppm (4H, m):
dependent. Cyclopropyl
Cyclopropyl (CHz) protons. _ _
protons are highly shielded
due to the ring's electronic
structure, appearing
significantly upfield.[9]
~145-125 ppm (6 signals):
Aromatic carbons, including
the ipso-carbon attached to The number of signals reflects
bromine (~122 ppm) and the the molecule's symmetry. The
ipso-carbon attached to the chemical shifts are estimated
13C NMR cyclopropyl group. ~40-35 ppm  from known values for

(1 signal): Quaternary
cyclopropyl carbon (C-NH2).
~20-15 ppm (1 signal, from 2
carbons): Equivalent

cyclopropyl CH:z carbons.

bromobenzene and
cyclopropylamine derivatives.
[10]

Mass Spec (El)

Molecular lon (M*): Two peaks
of nearly equal intensity at m/z
211 and 213. Key Fragments:
Loss of NHz2 (m/z 195/197),
loss of the cyclopropylamine
moiety, and a prominent peak
for the bromophenyl cation
(m/z 155/157).

The characteristic 1:1 isotopic
pattern for bromine (7°Br and
81Br) is the most definitive
feature.[11] Fragmentation will
likely occur at the benzylic
position and through cleavage

of the cyclopropane ring.

Reactivity and Chemical Behavior
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The molecule possesses three primary sites of reactivity: the primary amine, the bromophenyl
ring, and the cyclopropane ring itself. This trifecta of functionality makes it a powerful and
versatile synthetic intermediate.

Caption: Primary sites of chemical reactivity on the molecule.

e Primary Amine: As a primary amine, this group is nucleophilic and basic. It readily undergoes
standard amine chemistry, including acylation to form amides, alkylation, and reductive
amination. It will also form salts, such as the hydrochloride salt, which are often crystalline
and easier to handle than the free base.[12]

o Bromophenyl Group: The aryl bromide is a linchpin for building molecular complexity. It is an
ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of
aryl, heteroaryl, alkyl, and alkyne groups, thereby enabling extensive structure-activity
relationship (SAR) studies.[2]

» Cyclopropane Ring: The high ring strain (~27 kcal/mol) and enhanced mt-character of the C-C
bonds make the cyclopropane ring susceptible to ring-opening reactions under certain
conditions, although it is generally stable.[13] This reactivity is enhanced in "activated"
cyclopropanes, and while this molecule is not strongly activated, its behavior with potent
electrophiles or nucleophiles should be considered.[14]

Applications in Drug Discovery

The cyclopropylamine motif is a "privileged" structure in medicinal chemistry, appearing in
numerous clinical and preclinical drug candidates.[1] Its rigid nature helps to lock in bioactive
conformations, potentially improving binding affinity and reducing entropic penalties upon
receptor binding.

Scaffold for CNS-Active Agents

This particular compound is a valuable intermediate for molecules targeting neurological
disorders.[2] For instance, functionalized cyclopropanamines are potent inhibitors of Lysine-
specific demethylase 1 (LSD1), an enzyme implicated in various CNS diseases, including
schizophrenia and Alzheimer's disease.[15] Inhibition of LSD1 leads to changes in histone
methylation and subsequent gene expression.[15]
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Role as a Bioactive Scaffold
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Caption: Use of the molecule as a scaffold for diversification.

The 1-(2-bromophenyl)cyclopropanamine core provides two key points for diversification

(the amine and the bromide), allowing chemists to systematically probe the chemical space

around a target protein to optimize potency, selectivity, and pharmacokinetic (ADME)

properties.

Safety and Handling

As with any active chemical reagent, proper safety protocols must be strictly followed.

e Hazards: This compound is classified as a skin irritant (H315), a serious eye irritant (H319),

and may cause respiratory irritation (H335).[16][17]

e Precautions for Safe Handling:

o Handle only in a well-ventilated area, preferably within a chemical fume hood.[16]
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o Avoid breathing dust, fumes, gas, mist, vapors, or spray.[18]

o Wear appropriate personal protective equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

o Wash hands thoroughly after handling.[16]

o Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from
incompatible substances like strong oxidizing agents.[5][16]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[16]

References
PubChemLite. (n.d.). 1-(2-bromophenyl)cyclopropanamine (COH10BrN).

e Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of
Organic Chemistry, 14, 2826—-2838.

e Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. PMC - NIH.

o de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine
hydrochloride. PMC - NIH.

e The Royal Society of Chemistry. (n.d.). Supporting information.

o MySkinRecipes. (n.d.). 1-(4-Bromophenyl)cyclopropanamine.

e PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropan-1-amine.

o Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and
Applications. Longdom Publishing.

o MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)Jmethyl}-4-(3-chlorophenyl)-5-(4-
methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

e Blass, B. E. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal
Chemistry Letters.

e Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from
nitriles. Organic Chemistry Portal.

o Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears
in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

e Doc Brown's Advanced Organic Chemistry. (n.d.). cyclopropane low high resolution H-1
proton nmr spectrum.

e NIST. (n.d.). Cyclopropyl bromide.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC111640250&countryCode=US&language=en
https://www.synquestlabs.com/Home/DownloadPDF?location=msds&fileName=2700%2F2721-9-12.pdf
https://aksci.com/sds/9145DQ_SDS.pdf
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB0717308.htm
https://aksci.com/sds/9145DQ_SDS.pdf
https://aksci.com/sds/9145DQ_SDS.pdf
https://www.benchchem.com/product/b1589836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [1-(2-Bromophenyl)cyclopropanamine chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589836#1-2-bromophenyl-cyclopropanamine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1589836#1-2-bromophenyl-cyclopropanamine-chemical-properties
https://www.benchchem.com/product/b1589836#1-2-bromophenyl-cyclopropanamine-chemical-properties
https://www.benchchem.com/product/b1589836#1-2-bromophenyl-cyclopropanamine-chemical-properties
https://www.benchchem.com/product/b1589836#1-2-bromophenyl-cyclopropanamine-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1589836?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

